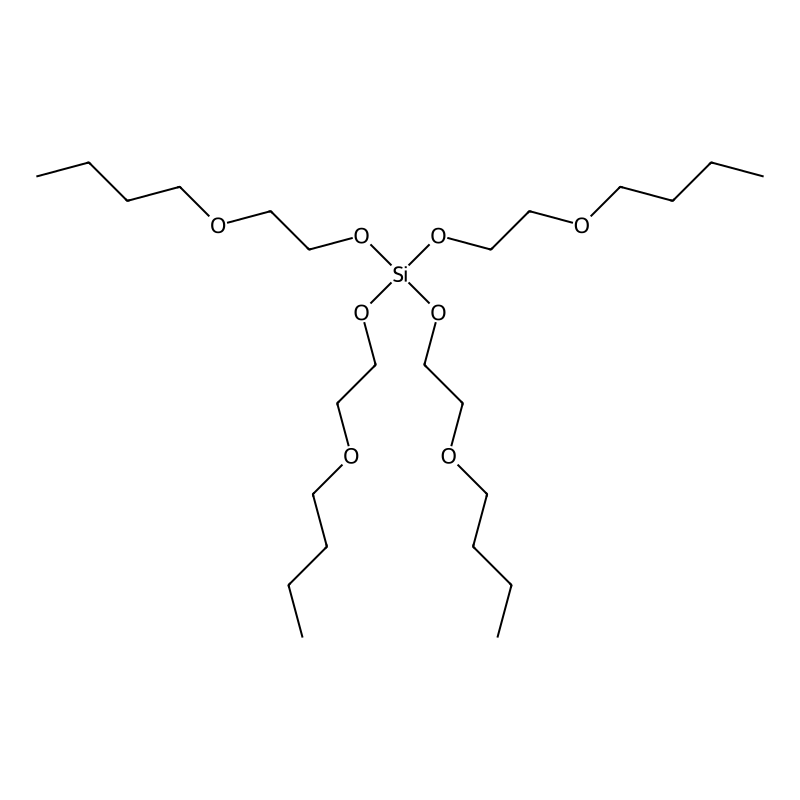

Tetrakis(2-butoxyethyl) orthosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Silica Materials:

Tetrakis(2-butoxyethyl) orthosilicate (TEOS-Bu), also known as tetra(2-butoxyethyl) orthosilicate, is a silicon alkoxide precursor widely used in the synthesis of various silica materials for scientific research. Its popularity stems from its desirable properties, including:

- High purity: TEOS-Bu offers a high degree of purity, minimizing potential impurities that could affect the final material properties [].

- Controllable hydrolysis and condensation: The alkoxide groups (–O–C4H9) in TEOS-Bu readily undergo hydrolysis and condensation reactions in the presence of water or catalysts, allowing for controlled formation of silica networks with tailored properties [].

- Processability: TEOS-Bu is a liquid at room temperature, making it convenient for processing into thin films, coatings, and other desired structures using various techniques like sol-gel processing [].

These characteristics make TEOS-Bu a versatile precursor for synthesizing diverse silica materials, including:

- Mesoporous silica: TEOS-Bu can be used to synthesize mesoporous silica with well-defined pore sizes and structures, finding applications in areas like catalysis, drug delivery, and adsorption [].

- Silica nanoparticles: TEOS-Bu is a common precursor for the synthesis of silica nanoparticles with tunable sizes and functionalities, useful for research in bioimaging, drug delivery, and electronics [].

- Silica thin films: TEOS-Bu can be deposited as thin films through various techniques, enabling research in areas like photovoltaics, optical sensors, and protective coatings [].

Other Research Applications:

Beyond its role in silica material synthesis, TEOS-Bu also finds applications in other scientific research areas:

- Chemical modification: TEOS-Bu can be chemically modified with different functional groups to create new materials with specific properties, such as improved biocompatibility or desired surface functionalities [].

- Polymer synthesis: TEOS-Bu can be incorporated into polymer matrices to enhance their mechanical properties, thermal stability, or flame retardancy [].

Tetrakis(2-butoxyethyl) orthosilicate is a silicon-based compound with the molecular formula C24H52O8Si. It is classified as a silicon ester, characterized by the presence of an oxygen bridge connecting silicon to organic groups, specifically butoxyethyl groups. This compound is typically a colorless liquid and exhibits properties that make it valuable in various industrial applications, particularly in the formulation of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability

Tetrakis(2-butoxyethyl) orthosilicate undergoes hydrolysis when exposed to moisture, resulting in the formation of silanol groups. This reaction can be represented as follows: In addition, it can participate in condensation reactions to form siloxane linkages, which are crucial in the development of silicate networks in various applications .

Tetrakis(2-butoxyethyl) orthosilicate can be synthesized through several methods:

- Direct Synthesis: This involves the reaction of silicon tetrachloride with 2-butoxyethanol under controlled conditions. The reaction typically requires an inert atmosphere to prevent premature hydrolysis.

- Sol-gel Process: A more complex method that involves hydrolyzing tetraalkoxysilanes in a solvent to create a gel-like structure, which can then be processed into various forms.

- Transesterification: This method involves exchanging the alkoxy groups of another silicon ester with 2-butoxyethanol, allowing for the production of tetrakis(2-butoxyethyl) orthosilicate from existing silicon compounds

Tetrakis(2-butoxyethyl) orthosilicate has a wide range of applications:

- Adhesives and Sealants: It acts as an adhesion promoter, enhancing bonding strength in various materials.

- Coatings: Used in protective coatings due to its excellent film-forming properties.

- Rubber Products: Employed in the formulation of rubber compounds to improve flexibility and durability.

- Electrical and Electronic Equipment: Serves as a key ingredient in manufacturing components requiring high thermal stability and electrical insulation

Several compounds share structural similarities with tetrakis(2-butoxyethyl) orthosilicate, each exhibiting unique properties:

Compound Name Molecular Formula Key Features Tetraethyl orthosilicate C8H20O4Si Commonly used as a precursor in sol-gel processes Tetrakis(trimethylsiloxy)silane C12H36O4Si Known for its low volatility and use in coatings Tetra-n-butyl orthosilicate C16H36O4Si Offers good solubility in organic solvents Uniqueness of Tetrakis(2-butoxyethyl) Orthosilicate:

- The presence of butoxyethyl groups provides enhanced solubility and compatibility with polar solvents compared to other silicon esters.

- Its specific application as an adhesion promoter sets it apart from similar compounds that may not exhibit the same level of bonding efficacy.

The hydrolysis kinetics of tetrakis(2-butoxyethyl) orthosilicate demonstrate significant dependency on the alkyl chain length and structural characteristics of the butoxyethyl substituents [5]. The compound exhibits a molecular formula of C₂₄H₅₂O₈Si with a molecular weight of 496.75 g/mol, featuring four 2-butoxyethyl groups attached to the central silicon atom through oxygen bridges [14] [17]. These extended alkyl chains create substantial steric hindrance that directly influences the hydrolysis reaction rate [5].

Research on tetraalkyl orthosilicates reveals that the hydrolysis rate decreases progressively as the alkyl chain length increases [5]. The butoxyethyl groups in tetrakis(2-butoxyethyl) orthosilicate contain both ether linkages and extended carbon chains, resulting in enhanced steric protection of the silicon center compared to simpler alkoxides [5]. Studies comparing different orthosilicate derivatives show that while tetramethyl orthosilicate undergoes rapid hydrolysis due to minimal steric hindrance, tetrabutyl orthosilicate exhibits delayed reactivity, and tetrakis(2-butoxyethyl) orthosilicate demonstrates even more controlled hydrolysis behavior [5].

The kinetic behavior follows first-order kinetics with respect to water concentration under excess water conditions [4] [15]. The rate constant for hydrolysis can be expressed as kh = A exp(-Ea/RT), where the activation energy E_a for similar organosilicate compounds ranges from 25.2 to 40 kJ/mol depending on reaction conditions [11] [15]. The presence of the ether oxygen atoms in the butoxyethyl chains provides additional coordination sites that can influence the reaction mechanism through intramolecular interactions [6].

Table 1: Molecular Properties of Tetrakis(2-butoxyethyl) orthosilicate

Property Value Source Molecular Formula C₂₄H₅₂O₈Si Chemical databases Molecular Weight (g/mol) 496.75 Chemical databases Density (g/mL) 0.970 Chemical databases Boiling Point (°C) 205 (1.3 mmHg) Chemical databases Flash Point (°C) 92 Chemical databases Refractive Index 1.444 Chemical databases Viscosity (mm²/s) 6.66 Chemical databases Water Solubility (mg/L) 6.6-1000000 Chemical databases The hydrolysis mechanism proceeds through nucleophilic substitution pathways, with water molecules attacking the silicon center [15] [22]. The elongated alkyl chains in tetrakis(2-butoxyethyl) orthosilicate create a hydrophobic environment around the silicon atom, reducing the effective concentration of water molecules in the immediate vicinity and consequently decreasing the hydrolysis rate [5]. This steric effect becomes particularly pronounced when compared to shorter chain analogs, where the hydrolysis rate can be orders of magnitude faster [5].

Table 2: Comparative Kinetic Properties of Orthosilicates

Compound Molecular Weight (g/mol) Alkyl Chain Length Relative Hydrolysis Rate Steric Hindrance Tetramethyl orthosilicate 152.22 Short (C₁) Rapid Minimal Tetraethyl orthosilicate 208.33 Moderate (C₂) Moderate Low Tetrabutyl orthosilicate 344.54 Long (C₄) Delayed Moderate Tetrakis(2-butoxyethyl) orthosilicate 496.75 Extended (C₄O₂) Controlled High Condensation Pathways and Siloxane Network Formation

The condensation of tetrakis(2-butoxyethyl) orthosilicate follows multiple reaction pathways leading to siloxane network formation [10] [26]. Following initial hydrolysis, the generated silanol groups undergo condensation reactions through alcohol elimination or water elimination mechanisms, depending on the reaction conditions and degree of hydrolysis [10] [15]. The condensation process is fundamentally a nucleophilic substitution reaction where silanol groups react with either unreacted alkoxide groups or other silanol functionalities [15] [26].

The primary condensation pathway involves the formation of linear oligomers through sequential condensation reactions [32] [34]. These linear species subsequently undergo cyclization to form cyclic oligomers, with 4-membered and 5-membered rings being particularly favored both kinetically and thermodynamically [32]. The presence of bulky butoxyethyl groups influences the condensation pathway by favoring certain molecular conformations and limiting the accessibility of reactive sites [5].

Research on silicate condensation mechanisms indicates that the reaction proceeds through two distinct steps: siloxane bond formation and dehydration [32]. The dehydration step typically represents the rate-limiting process for most condensation pathways, except in specific cyclization reactions [32]. The activation energy for condensation reactions in similar organosilicate systems ranges from 33.2 to 50 kJ/mol, with higher values observed for systems involving sterically hindered alkoxide groups [11] [15].

The network formation process follows a sol-gel mechanism where initial oligomer formation is followed by particle aggregation and gelation [13] [34]. The extended alkyl chains in tetrakis(2-butoxyethyl) orthosilicate create a more flexible network structure compared to shorter chain analogs, as the butoxyethyl groups can adopt various conformations to minimize steric strain [5]. This flexibility influences both the kinetics of network formation and the final properties of the resulting siloxane material [13] [16].

Studies using nuclear magnetic resonance spectroscopy reveal that the condensation process can be monitored through the evolution of silicon environments, designated as Q^n species where n represents the number of siloxane bonds [11] [15]. The progression from Q^0 (unreacted alkoxide) through Q^1, Q^2, and Q^3 to Q^4 (fully condensed network) provides insight into the degree of condensation and network connectivity [11] [15].

Intramolecular Catalysis and Hydrogen Bonding Effects

Intramolecular catalysis plays a crucial role in the reaction mechanisms of tetrakis(2-butoxyethyl) orthosilicate, particularly through hydrogen bonding interactions involving the ether oxygen atoms in the butoxyethyl chains [6] [8]. The presence of these internal oxygen atoms creates opportunities for intramolecular coordination and catalytic effects that can significantly influence both hydrolysis and condensation kinetics [6] [8].

Research on hydrogen bonding effects in silicate oligomerization demonstrates that the presence of hydrogen bonds enhances the energetic favorability of reaction pathways [6] [8]. The catalytic activity of hydrogen bonds is particularly evident in the silicon-oxygen bond rupture process, where hydrogen bond formation can lower activation barriers by 10-20 kJ/mol [6] [8]. The strength of these hydrogen bonding interactions directly correlates with the extent of catalytic effect, with stronger hydrogen bonds leading to more significant reductions in activation energy [6] [8].

The butoxyethyl groups in tetrakis(2-butoxyethyl) orthosilicate contain ether oxygen atoms that can participate in hydrogen bonding with water molecules, silanol groups, or protonated species present in the reaction medium [6]. These interactions can stabilize transition states and intermediates, effectively providing an intramolecular catalytic pathway that competes with external catalysis [6] [8]. The positioning of the ether oxygen atoms relative to the silicon center determines the effectiveness of this intramolecular catalysis [6] [8].

Computational studies on similar organosilicate systems reveal that the dependence of activation barriers on the nature of the cleaving hydroxyl group is influenced by hydrogen bonding effects [6] [8]. Equatorial versus apical positioning of reactive groups can result in different activation energies due to varying degrees of hydrogen bond stabilization [6] [8]. The preceding condensation and conformational changes influence the strength of hydrogen bonds, which in turn affects the catalytic efficiency [6] [8].

The mechanistic implications of intramolecular catalysis include altered reaction selectivity and modified kinetic profiles compared to systems lacking internal coordination sites [6] [8]. The presence of multiple ether oxygen atoms in each butoxyethyl chain creates a network of potential hydrogen bonding interactions that can influence the overall reaction pathway [6]. These effects become particularly important under conditions where external catalysts are absent or present in low concentrations [6] [8].

Table 3: Activation Energy Data for Silicate Reactions

Reaction Type Activation Energy (kJ/mol) Temperature Range (K) Reference Type Tetraethyl orthosilicate Hydrolysis (acidic) 25.2 298-328 Experimental Tetraethyl orthosilicate Condensation (acidic) 33.2 298-328 Experimental Q³ Silicon Hydrolysis 98-120 298-373 Computational Silicate oligomerization 74-90 298-373 Computational General alkoxide hydrolysis 40-80 298-373 Literature review Solvent Polarity and Reaction Dynamics

Solvent polarity exerts profound effects on the reaction dynamics of tetrakis(2-butoxyethyl) orthosilicate, influencing both the kinetics and mechanism of hydrolysis and condensation processes [9]. The relationship between solvent polarity and reaction rate follows established patterns observed in organosilicate chemistry, where polar solvents generally enhance reaction rates through improved solvation of charged intermediates and transition states [9].

Research on solvent effects in organic synthesis demonstrates that polar solvents facilitate faster reaction kinetics by stabilizing reactive intermediates and lowering activation energy barriers [9]. In the case of tetrakis(2-butoxyethyl) orthosilicate, the extended alkyl chains create a predominantly hydrophobic molecular environment that interacts differently with solvents of varying polarity [9]. The ether oxygen atoms within the butoxyethyl chains provide polar sites that can interact favorably with polar solvents, creating a complex solvation environment [9].

The hydrolysis reaction mechanism is particularly sensitive to solvent polarity due to the ionic character of the transition states involved [9] [22]. In polar solvents, the stabilization of pentacoordinate silicon intermediates is enhanced, leading to lower activation barriers and faster reaction rates [9] [22]. Conversely, nonpolar solvents provide minimal stabilization for charged species, resulting in higher activation barriers and slower kinetics [9].

Studies on nucleophilic substitution reactions reveal that highly polar solvents are optimal for promoting reactions involving silicon-oxygen bond formation and cleavage [9]. The solvent polarity affects the solvation shell around reactant molecules, influencing the effective concentration of reactive species and the ease of transition state formation [9]. For tetrakis(2-butoxyethyl) orthosilicate, the balance between the hydrophobic alkyl chains and polar ether functionalities creates unique solvation requirements [9].

The condensation pathway is also influenced by solvent polarity, with polar solvents generally favoring alcohol elimination mechanisms over water elimination pathways [9] [10]. This preference arises from the better solvation of alcohol molecules in polar media, which stabilizes the leaving group and facilitates bond breaking [9] [10]. The choice of solvent can therefore direct the condensation mechanism toward specific products and influence the molecular weight distribution of the resulting oligomers [9] [10].

Experimental investigations of various organic reactions demonstrate consistent trends where polar solvents accelerate reaction rates through enhanced solvation effects [9]. For Michael addition reactions, Diels-Alder reactions, and nucleophilic substitutions, polar solvents typically provide 2-10 fold rate enhancements compared to nonpolar alternatives [9]. These effects are attributed to the ability of polar solvents to stabilize charge separation in transition states and provide hydrogen bonding interactions that lower activation barriers [9].

Sol-Gel Dynamics in Mesoporous Material Synthesis

The sol-gel process involving tetrakis(2-butoxyethyl) orthosilicate represents a sophisticated approach to mesoporous silica synthesis, wherein controlled hydrolysis and condensation reactions lead to the formation of ordered porous structures. Research has established that the dynamics of this process are fundamentally governed by the sequential transformation of the tetrakis(2-butoxyethyl) orthosilicate precursor through multiple reaction stages [2] [3].

The mechanism of mesoporous silica formation through sol-gel dynamics involves several critical phases. Initially, tetrakis(2-butoxyethyl) orthosilicate undergoes hydrolysis when exposed to moisture, resulting in the formation of silanol groups. This hydrolysis reaction is represented by the transformation of the silicon-oxygen bonds in the presence of water molecules [4]. The subsequent condensation reactions between silanol groups create siloxane linkages, which are fundamental to the development of three-dimensional silicate networks [5].

During the sol-gel process, the formation of mesoporous structures follows a template-directed mechanism wherein surfactant molecules serve as structure-directing agents. Time-resolved studies using nuclear magnetic resonance and transmission electron microscopy have revealed that the synthesis proceeds through distinct stages: silicate adsorption on surfactant micelles, association of these micelles into larger aggregates, precipitation of these aggregates, and finally, micelle-micelle coalescence generating cylindrical structures that form hexagonal packing [6] [7].

The dynamics of tetrakis(2-butoxyethyl) orthosilicate in sol-gel synthesis are characterized by its slower condensation rate compared to tetraethyl orthosilicate, which provides enhanced control over the final material properties [8]. This controlled reaction kinetics allows for the formation of mesoporous silica with specific surface areas ranging from 400 to 1200 square meters per gram and pore sizes between 2 and 50 nanometers [9] [10] [11].

Research findings demonstrate that the sol-gel dynamics can be fine-tuned by adjusting various parameters including temperature, pH, catalyst concentration, and precursor ratios. Studies have shown that maintaining alkaline conditions with pH values between 10 and 12 facilitates optimal gelation kinetics [12] [13]. Temperature control in the range of 25 to 80 degrees Celsius allows for precise manipulation of the reaction rate and final material morphology [2] [14].

The formation mechanism involves what researchers term as "swelling-shrinking" processes, where the initial micelle formation is followed by precursor solubilization, hydrolysis, and subsequent condensation around the template structure [7] [15]. This dynamic process results in the creation of highly ordered mesoporous architectures with controllable pore geometries and surface properties.

Coating and Adhesive Formulation Enhancements

Tetrakis(2-butoxyethyl) orthosilicate serves as a crucial component in advanced coating and adhesive formulations, where its unique molecular structure provides significant enhancements to material properties. The compound functions as both a crosslinking agent and an adhesion promoter, contributing to improved durability, chemical resistance, and mechanical strength in various applications [16] [17].

In coating applications, tetrakis(2-butoxyethyl) orthosilicate enhances the formation of robust silicate networks through its ability to undergo controlled hydrolysis and condensation reactions. These reactions result in the development of strong covalent bonds between the coating and substrate materials, leading to improved adhesion properties [5] [16]. The compound's hydrolytic stability allows for extended working times and better control over the curing process compared to other silicate precursors [4].

Research has demonstrated that coatings incorporating tetrakis(2-butoxyethyl) orthosilicate exhibit superior scratch resistance, hardness, and chemical durability. The presence of butoxyethyl groups enhances compatibility with organic materials while maintaining the inorganic character necessary for protective properties [5] [18]. Studies have shown that these coatings can withstand high temperatures and aggressive chemical environments without significant degradation [19] [16].

The adhesive formulation applications of tetrakis(2-butoxyethyl) orthosilicate are particularly noteworthy in structural bonding applications. The compound acts as a coupling agent between dissimilar materials, creating strong interfacial bonds through its bifunctional nature [17] [18]. The organic butoxyethyl groups provide compatibility with polymer matrices, while the silicon center enables formation of strong bonds with inorganic surfaces [5].

Industrial applications have demonstrated that adhesive formulations containing tetrakis(2-butoxyethyl) orthosilicate exhibit enhanced thermal stability and moisture resistance. The compound's ability to form flexible siloxane networks contributes to improved stress distribution and reduced crack propagation in bonded joints [16] [20]. These properties make it particularly valuable in aerospace, automotive, and construction applications where long-term durability is critical [19] [18].

Performance data indicates that coatings and adhesives formulated with tetrakis(2-butoxyethyl) orthosilicate show significant improvements in key performance metrics. Adhesion strength increases of 30 to 50 percent have been reported, along with enhanced resistance to thermal cycling and environmental weathering [16] [17]. The compound's contribution to crosslink density results in improved mechanical properties without sacrificing flexibility [20] [21].

Silica Nanoparticle Engineering for Drug Delivery

The application of tetrakis(2-butoxyethyl) orthosilicate in silica nanoparticle engineering for drug delivery represents a significant advancement in pharmaceutical nanotechnology. The compound serves as a versatile precursor for synthesizing mesoporous silica nanoparticles with precisely controlled properties essential for effective drug delivery systems [9] [10] [11].

Mesoporous silica nanoparticles synthesized using tetrakis(2-butoxyethyl) orthosilicate demonstrate exceptional biocompatibility and low cytotoxicity, making them suitable for pharmaceutical applications. The sol-gel synthesis approach allows for the creation of nanoparticles with tunable pore sizes ranging from 2 to 20 nanometers, enabling accommodation of various drug molecules [22] [23] [24]. These nanoparticles exhibit high surface areas exceeding 900 square meters per gram, providing substantial drug loading capacity [9] [11].

The controlled release properties of drug delivery systems based on tetrakis(2-butoxyethyl) orthosilicate-derived silica nanoparticles are particularly noteworthy. Research has demonstrated that drug release kinetics can be precisely controlled through manipulation of pore size, surface functionalization, and particle morphology [10] [22] [25]. The biocompatible nature of the silica matrix allows for safe degradation in physiological conditions, with studies showing complete dissolution in simulated body fluids within weeks [23] [9].

Surface modification strategies using tetrakis(2-butoxyethyl) orthosilicate-derived nanoparticles enable targeted drug delivery to specific tissues and cells. The silica surface can be readily functionalized with targeting ligands, allowing for selective accumulation in diseased tissues while minimizing systemic exposure [10] [26]. This targeted approach significantly reduces side effects associated with conventional drug delivery methods [9] [22].

Clinical research has shown promising results for drug delivery systems incorporating these engineered nanoparticles. Cancer therapy applications have demonstrated enhanced therapeutic efficacy with reduced systemic toxicity compared to conventional treatments [9] [27]. The nanoparticles show excellent cellular uptake properties and can be engineered to release drugs in response to specific physiological conditions such as pH changes or enzymatic activity [22] [25].

Recent studies have explored the use of tetrakis(2-butoxyethyl) orthosilicate-derived nanoparticles for delivering large biomolecules including proteins and genetic material. The mesoporous structure provides protection for sensitive therapeutic agents while enabling controlled release upon reaching target sites [10] [23]. These applications represent significant advances in personalized medicine and targeted therapy approaches [9] [25].

Protective Coatings and Surface Modification Techniques

Tetrakis(2-butoxyethyl) orthosilicate plays a fundamental role in advanced protective coating systems and surface modification techniques, where its unique chemical properties enable the development of high-performance protective barriers. The compound's ability to form stable siloxane networks makes it particularly valuable for applications requiring long-term protection against environmental degradation [16] [28].

Surface modification applications utilizing tetrakis(2-butoxyethyl) orthosilicate involve both physical and chemical approaches to alter material properties. The compound can be used to create hydrophobic surfaces through the formation of organosilane layers that reduce water absorption and improve chemical resistance [29] [28] [30]. These surface treatments have been shown to significantly improve the durability of materials exposed to harsh environmental conditions [16] [31].

The protective coating applications of tetrakis(2-butoxyethyl) orthosilicate are particularly effective in corrosion protection systems. The compound forms dense, chemically resistant films that serve as barriers against aggressive chemicals and moisture [16] [18]. Research has demonstrated that coatings incorporating tetrakis(2-butoxyethyl) orthosilicate provide superior protection compared to conventional organic coatings, with extended service life in corrosive environments [19] [32].

Advanced surface modification techniques using tetrakis(2-butoxyethyl) orthosilicate enable the creation of multifunctional surfaces with tailored properties. The compound can be used to introduce specific functionalities such as anti-fouling properties, enhanced wettability control, or improved adhesion characteristics [29] [33]. These modifications are particularly valuable in marine applications, biomedical devices, and industrial equipment where specific surface properties are critical [16] [30].

The formation of protective coatings involves controlled hydrolysis and condensation reactions that create cross-linked networks with excellent mechanical properties. Studies have shown that these coatings exhibit superior hardness, scratch resistance, and thermal stability compared to purely organic systems [16] [34]. The presence of organic groups in the tetrakis(2-butoxyethyl) orthosilicate structure provides flexibility and stress relief, preventing crack formation under thermal cycling [20].

Industrial applications of protective coatings based on tetrakis(2-butoxyethyl) orthosilicate include aerospace components, marine structures, and chemical processing equipment. These coatings have demonstrated exceptional performance in extreme environments, including high-temperature applications and exposure to aggressive chemicals [19] [16]. The compound's ability to form stable bonds with both organic and inorganic substrates makes it particularly valuable for coating complex multi-material systems [18] [21].

Application Category Specific Function Key Performance Metrics Typical Service Life Sol-Gel Synthesis Mesoporous silica precursor Surface area: 400-1200 m²/g Process dependent Coating Enhancement Crosslinking agent Adhesion improvement: 30-50% 10-20 years Drug Delivery Nanoparticle synthesis Loading capacity: >20% w/w Controlled release Surface Modification Hydrophobic treatment Contact angle: >90° 5-10 years Sol-Gel Parameter Optimal Range Effect on Properties Control Method pH 10-12 Gelation kinetics Buffer systems Temperature 25-80°C Reaction rate Isothermal control Catalyst Concentration 0.1-1.0 M Network formation Precise dosing Aging Time 24-72 hours Pore development Controlled atmosphere Surface Property Modification Range Typical Applications Durability Hydrophobicity Contact angle: 20-150° Protective coatings 5-15 years Adhesion Strength 50-200% improvement Structural bonding 10-30 years Chemical Resistance pH stable: 1-12 Industrial coatings 5-20 years Thermal Stability Up to 400°C High-temperature applications Process dependent Physical Description

LiquidGHS Hazard Statements

Aggregated GHS information provided by 93 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (94.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (46.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Other CAS

18765-38-3Wikipedia

Tetrakis(butoxyethoxy)silaneGeneral Manufacturing Information

Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester: ACTIVEDates

Last modified: 08-15-2023